N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide
Description
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom.
Properties
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c19-14(11-4-2-1-3-5-11)16-12-6-8-18(9-7-12)13-10-15-20-17-13/h1-2,10-12H,3-9H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUYNZCYNVVZAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2CCN(CC2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide typically involves the reaction of a piperidine derivative with a thiadiazole precursor. One common method involves the reaction of 1-(1,2,5-thiadiazol-3-yl)piperidine with cyclohex-3-ene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature for several hours .
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted derivatives with new functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antifungal properties, showing potential as a therapeutic agent.
Medicine: Explored for its anticancer and anti-inflammatory activities, making it a candidate for drug development.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity. In cancer cells, it may interfere with signaling pathways, inducing apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities, including antimicrobial and anticancer properties.
Piperidine derivatives: Compounds containing the piperidine ring are known for their pharmacological activities, such as analgesic and anti-inflammatory effects.
Uniqueness
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide is unique due to its specific combination of the thiadiazole and piperidine rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a different set of molecular targets compared to other similar compounds, making it a valuable candidate for further research and development .
Biological Activity
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in cancer therapy and other therapeutic areas.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Thiadiazole Ring : A five-membered ring containing sulfur and nitrogen, known for its diverse biological activities.
- Piperidine Moiety : A six-membered ring that contributes to the compound's pharmacological properties.
- Cyclohexene and Carboxamide Groups : These functional groups enhance the compound's reactivity and potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds containing thiadiazole derivatives exhibit significant anticancer activity. For instance, this compound has been shown to inhibit the proliferation of various cancer cell lines. The mechanisms include:
- Inhibition of Tumor Cell Growth : Studies have demonstrated that this compound can effectively reduce cell viability in cancer models such as breast carcinoma (T47D) and colon carcinoma (HT-29) .
- Induction of Apoptosis : The compound has been linked to apoptosis induction through caspase activation pathways, which are crucial for programmed cell death .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Thiadiazole derivatives often target enzymes such as carbonic anhydrase and cyclooxygenase, which play roles in tumor progression and inflammation .
- Receptor Modulation : The compound may also interact with various receptors involved in cellular signaling pathways, thereby modulating their activity .
Case Studies
Several studies have highlighted the efficacy of thiadiazole-based compounds in preclinical settings:
- In Vitro Studies : A study reported that this compound displayed IC50 values ranging from 5 to 10 µM against various cancer cell lines, indicating potent antiproliferative effects .
- Mechanistic Insights : Western blot analyses revealed that the compound inhibits key signaling pathways associated with cancer cell survival and proliferation .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
